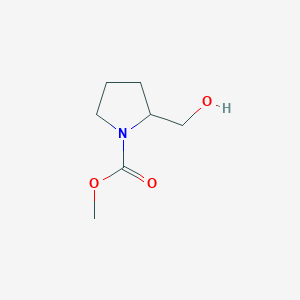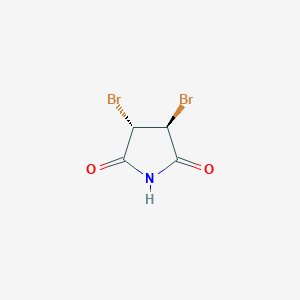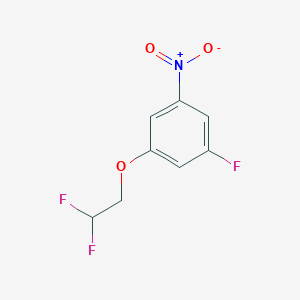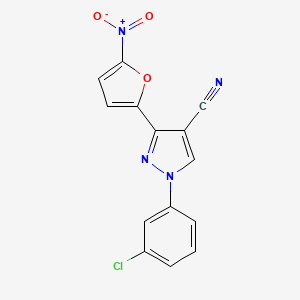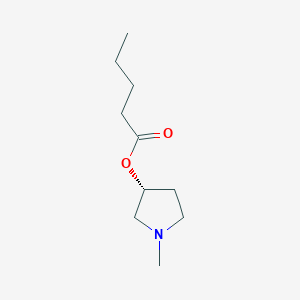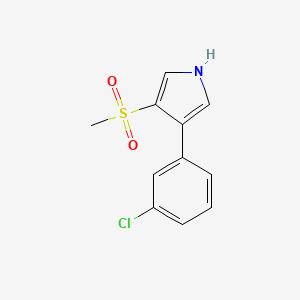
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a furanyl group at position 3, a phenyl group at position 1, and a trifluoromethyl group at position 5. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding hydropyrazoles.
Substitution: The trifluoromethyl group can be substituted under specific conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Applications De Recherche Scientifique
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism by which 1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 3-(2-furanyl)-1-phenyl-5-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 5-(2-furanyl)-1-methyl-3-(trifluoromethyl)-: This compound has a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1H-Pyrazole, 5-(2-furanyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-:
Propriétés
Numéro CAS |
193816-18-1 |
|---|---|
Formule moléculaire |
C14H9F3N2O |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
3-(furan-2-yl)-1-phenyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)13-9-11(12-7-4-8-20-12)18-19(13)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
SATFCBFOGKJSDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)


![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
![2-(Bromomethyl)-6-nitrobenzo[d]oxazole](/img/structure/B12869627.png)


